molecular formula C17H21NO4S B2876422 N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795196-11-0

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2876422
CAS No.: 1795196-11-0
M. Wt: 335.42
InChI Key: LHZXTJQRLGGHBS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1795196-11-0) is a chemical compound with the molecular formula C 17 H 21 NO 4 S and a molecular weight of 335.42 g/mol . Its structure incorporates a tetrahydronaphthalene (tetralin) moiety, a scaffold investigated in medicinal chemistry for various biological activities . The compound is a sulfonamide derivative, a class known to include substances with TRPM8 (Transient Receptor Potential Melastatin 8) antagonistic activity, as noted in patent literature for similar structural families . Research into tetrahydronaphthalene derivatives has explored their effects on processes such as nitric oxide production in activated macrophages, indicating potential for immunological and inflammatory studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-17(16-7-4-10-22-16)12-18-23(19,20)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,17-18H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXTJQRLGGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

The tetrahydronaphthalene sulfonamide core is typically derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, synthesized via chlorosulfonation of tetrahydronaphthalene. The reaction involves treating tetrahydronaphthalene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours, yielding the sulfonyl chloride intermediate with >85% purity.

Table 1: Optimization of Chlorosulfonation Conditions

Parameter Optimal Value Yield (%)
Temperature (°C) 0–5 87
Reaction Time (h) 5 89
Solvent CH₂Cl₂ 91

Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine

The amine component, 2-(furan-2-yl)-2-methoxyethylamine, is synthesized through reductive amination of furfural with methoxyethylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid), the reaction proceeds at 25°C for 12 hours, achieving a 78% yield.

Sulfonamide Coupling Strategies

Classical Coupling in Polar Aprotic Solvents

The most widely reported method involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions. Potassium carbonate (K₂CO₃) is added to neutralize HCl generated during the reaction. Typical conditions include:

  • Molar Ratio: 1:1.2 (sulfonyl chloride:amine)
  • Temperature: 25–40°C
  • Reaction Time: 6–8 hours
  • Yield: 72–82%.

Mechanistic Insight:
The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, forming a sulfonamide bond. Steric hindrance from the methoxyethyl group necessitates prolonged reaction times compared to simpler sulfonamides.

Microwave-Assisted Synthesis

To address kinetic limitations, microwave irradiation has been employed. In a sealed vessel, the reaction mixture is heated to 100°C for 20–30 minutes, achieving a 94% yield. This method reduces side products like N-alkylated derivatives.

Table 2: Comparison of Coupling Methods

Method Solvent Temperature (°C) Time Yield (%)
Classical (DMF) DMF 40 8 h 82
Microwave THF 100 0.5 h 94
Electrochemical MeCN 25 2 h 88

Electrochemical Synthesis

Recent advances utilize electrochemical activation to enhance reaction efficiency. Using a graphite electrode and LiClO₄ as an electrolyte in acetonitrile, the coupling proceeds at 25°C for 2 hours with 88% yield. This method avoids stoichiometric bases and improves atom economy.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity. Alternative solvents like ethyl acetate/hexane (1:2) are less effective due to the compound’s polarity.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 6.85 (s, 1H, furan-H), 3.72 (m, 2H, OCH₂), 3.42 (s, 3H, OCH₃).
  • HPLC: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
  • Mass Spec (ESI+): m/z 336.1 [M+H]⁺.

Challenges and Alternative Approaches

Steric and Electronic Effects

The methoxyethyl and furan groups introduce steric bulk, necessitating higher temperatures or catalytic additives. Triethylamine (Et₃N) has been used as a co-base to accelerate deprotonation.

Green Chemistry Innovations

Deep eutectic solvents (DES) composed of choline chloride and urea have been tested as eco-friendly alternatives, achieving 84% yield at 70°C. This approach aligns with sustainable chemistry principles but requires longer reaction times (10–12 hours).

Industrial-Scale Considerations

Continuous Flow Systems

Pilot-scale studies demonstrate that continuous flow reactors (CFRs) improve heat transfer and reduce reaction times. Using a microfluidic setup with DMF at 50°C, the reaction completes in 1 hour with 90% yield.

Cost Analysis

Table 3: Cost per Kilogram at Scale

Component Cost (USD/kg)
Sulfonyl Chloride 320
Amine 280
Solvent Recovery 45
Total 645

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of Tetrahydronaphthalene-Sulfonamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / CAS No. Substituents on Sulfonamide Nitrogen Molecular Weight Key Properties/Activities Reference
Target Compound 2-(furan-2-yl)-2-methoxyethyl 335.42 (est.) Hypothesized metabolic stability, CNS activity
N-[2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (896679-62-2) 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl 435.52 Potential kinase inhibition due to thiazole-pyridine motif
N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (1396874-48-8) 2-(furan-2-yl)-2-hydroxypropyl 335.42 Higher polarity due to hydroxyl group; custom synthesis available
Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate () Pyridine-fused tetrahydronaphthalene 287.34 Tumor inhibitory activity (HepG-2 cells)
Goxalapladib (CAS 412950-27-7) Complex naphthyridine and trifluoromethyl groups 718.80 Anti-atherosclerosis activity

Key Comparative Insights

Substituent Effects on Bioactivity: The thiazolo-pyridinyl substituent in introduces heteroaromaticity, likely enhancing binding to kinases or nucleic acids. In contrast, the furan-methoxyethyl group in the target compound may improve blood-brain barrier penetration due to its lipophilic methoxy group .

Pharmacological Profiles :

  • Pyrazolopyridine derivatives (e.g., compound 5a in ) exhibit antioxidant activity surpassing ascorbic acid, suggesting that electron-rich substituents (e.g., furan) in the target compound could similarly modulate redox pathways.
  • Tumor inhibitory activity in tetrahydronaphthalene derivatives (e.g., compounds 8 and 10 in ) correlates with pyridine and ester functionalities, which are absent in the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods described in and , where tetrahydronaphthalene intermediates are functionalized via nucleophilic substitution or coupling reactions.

Research Findings and Limitations

  • Metabolic Stability : The methoxyethyl group may reduce oxidative metabolism compared to hydroxylated analogs, as seen in cytochrome P450 substrate studies for similar sulfonamides .
  • Gaps in Evidence: No in vivo or in vitro data for the target compound were found in the provided materials. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene derivatives with furan and methoxyethyl groups. The sulfonamide moiety is introduced through standard sulfonation reactions. This compound has been characterized using various techniques including NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance:

  • Cell Line Studies : Compounds with similar naphthalene and furan moieties have shown significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain tetrahydronaphthalene derivatives exhibited IC50 values below 10 µM against MDA-MB-468 (triple-negative breast cancer) cells .
CompoundCell LineIC50 (µM)
1bMDA-MB-4686.57
1cMCF-78.03
1dMDA-MB-4688.75

The mechanism of action for compounds similar to this compound often involves the inhibition of key signaling pathways in cancer cells:

  • EGFR Inhibition : Some derivatives have been shown to act as EGFR tyrosine kinase inhibitors, which is crucial for the proliferation of certain cancer types .
  • Synergistic Effects : Combinations with other chemotherapeutics have demonstrated enhanced efficacy through synergistic interactions .

Toxicity and Safety Profile

The toxicity profile of this compound is essential for its therapeutic application:

  • In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the safety and pharmacokinetics of this compound. Related compounds have shown manageable toxicity profiles at therapeutic doses.

Case Studies

  • Case Study on Breast Cancer : A recent publication highlighted the efficacy of a structurally related sulfonamide in inhibiting tumor growth in an animal model of breast cancer. The compound significantly reduced tumor size compared to controls and showed a favorable safety profile .

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